N-methyl-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-methyl-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the CAS Number: 478248-42-9 . It has a molecular weight of 236.25 and its IUPAC name is N-methyl-5-nitro-1-benzothiophene-2-carboxamide .
Molecular Structure Analysis
The molecular structure of “N-methyl-5-nitro-1-benzothiophene-2-carboxamide” can be represented by the linear formula C10H8N2O3S . The InChI code for this compound is 1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13) .Physical And Chemical Properties Analysis
“N-methyl-5-nitro-1-benzothiophene-2-carboxamide” is a solid compound .Scientific Research Applications
Synthetic Chemistry and Compound Development
Studies demonstrate the synthesis and transformation of compounds structurally related to N-methyl-5-nitro-1-benzothiophene-2-carboxamide, highlighting methodologies for creating derivatives with potential biological or material applications. For instance, El’chaninov et al. (2018) detailed the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, showing a pathway that could be analogous for synthesizing derivatives of N-methyl-5-nitro-1-benzothiophene-2-carboxamide (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological Evaluation for Antitumor Activity
Research on benzothiazole derivatives, which share a core structural similarity to N-methyl-5-nitro-1-benzothiophene-2-carboxamide, suggests potential antitumor applications. Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives as potent antitumor agents, revealing a derivative that exhibited significant in vivo inhibitory effects on tumor growth. This suggests that with appropriate modification, N-methyl-5-nitro-1-benzothiophene-2-carboxamide derivatives could also possess antitumor properties (Yoshida et al., 2005).
Antimicrobial and Antifungal Activities
Compounds structurally related to N-methyl-5-nitro-1-benzothiophene-2-carboxamide have shown antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents. Vasu et al. (2005) reported on thiophene-3-carboxamide derivatives exhibiting both antibacterial and antifungal activities, suggesting that similar activities could be explored in N-methyl-5-nitro-1-benzothiophene-2-carboxamide derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Material Science Applications
The synthesis and characterization of related compounds also highlight potential applications in material science, such as the development of novel organic materials for electronics or photonics. For example, Prabukanthan et al. (2021) detailed the synthesis, spectroscopic analysis, and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide, showcasing its potential in creating materials with specific optical properties (Prabukanthan, Bhakyajothi, Kumar, Harichandran, Dinakaran, & Seenuvasakumaran, 2021).
Safety And Hazards
properties
IUPAC Name |
N-methyl-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVUPXRNSBHAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-nitro-1-benzothiophene-2-carboxamide |
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